8-(propan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride
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Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include information about its reactivity, the products it forms, and the conditions under which these reactions occur .Physical and Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, and stability. It could also include studying its spectral properties .Scientific Research Applications
Dopaminergic Activity
Substituted tetrahydro-1H-3-benzazepines, closely related to 8-(propan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride, have been synthesized and evaluated for their agonistic activities on central and peripheral dopamine receptors. These compounds were prepared via cyclization of amino alcohols and demethylation processes. Preliminary evidence suggests dopaminergic activity, determined through the measurement of effects on renal blood flow and renal vascular resistance in anesthetized dogs, as well as rotational effects in lesioned rats and stimulation of rat striatal adenylate cyclase in vitro (Pfeiffer et al., 1982).
Conformational Analysis
The conformational state of related compounds in water has been analyzed, revealing a conformational equilibrium that significantly influences the compound's biological activity. For instance, lorcaserin, a compound structurally similar to this compound, exhibits a conformational equilibrium between two crown-chair forms, which is crucial for its anti-obesity drug action (Trigo-Mourino et al., 2013).
Practical Synthesis for Therapeutic Applications
A practical synthesis method for compounds structurally related to this compound, specifically an orally active CCR5 antagonist, has been developed. This synthesis involves esterification, intramolecular Claisen type reaction, Suzuki−Miyaura reaction, hydrolysis, and amidation, demonstrating the compound's potential in therapeutic applications (Ikemoto et al., 2005).
Regioselective Synthesis
The regioselective synthesis of benzazepines, including those structurally akin to this compound, has been reported. This synthesis involves key steps such as 1,4-hydride addition, esterification, selective reduction, and cyclization, highlighting the synthetic versatility and potential chemical modifications to tailor the compound's properties for specific scientific applications (Grunewald et al., 1991).
Mechanism of Action
Target of Action
The primary target of 8-(propan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride, also known as nirmatrelvir, is the SARS-CoV-2 protease . This protease plays a crucial role in the replication of the SARS-CoV-2 virus, making it a key target for antiviral drugs .
Mode of Action
Nirmatrelvir acts as a protease inhibitor . It binds to the SARS-CoV-2 protease, inhibiting its function and thereby preventing the virus from replicating within the host cell . This interaction disrupts the life cycle of the virus, reducing its ability to spread within the host .
Biochemical Pathways
The inhibition of the SARS-CoV-2 protease affects the viral replication pathway. The protease is responsible for cleaving the viral polyprotein at several sites, a necessary step in the replication of the virus . By inhibiting this protease, nirmatrelvir prevents the virus from completing its replication cycle .
Pharmacokinetics
It is known that nirmatrelvir is an orally bioavailable drug , suggesting that it is well-absorbed in the gastrointestinal tract
Result of Action
The result of nirmatrelvir’s action is a reduction in the replication of the SARS-CoV-2 virus within the host. By inhibiting the viral protease, the drug prevents the virus from completing its replication cycle . This can lead to a decrease in viral load and potentially alleviate the symptoms of COVID-19 .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
8-propan-2-yl-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-10(2)12-6-5-11-4-3-7-14-9-13(11)8-12;/h5-6,8,10,14H,3-4,7,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTVLSLILORYEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(CCCNC2)C=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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